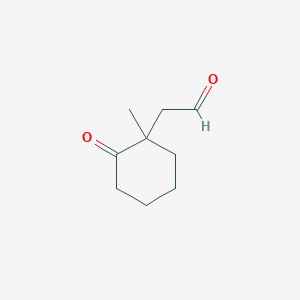
(1-Methyl-2-oxocyclohexyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-oxocyclohexyl)acetaldehyde is an organic compound with the molecular formula C9H14O2 It features a cyclohexane ring with a methyl group and a ketone functional group at the 1 and 2 positions, respectively, and an acetaldehyde group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxocyclohexyl)acetaldehyde typically involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol, followed by oxidation to yield the desired aldehyde. The reaction conditions include:
Grignard Reaction: Cyclohexanone is reacted with methylmagnesium bromide in an anhydrous ether solvent under an inert atmosphere.
Oxidation: The resulting alcohol is oxidized using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to form the aldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
(1-Methyl-2-oxocyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, forming derivatives such as oximes or hydrazones.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Hydroxylamine hydrochloride for oxime formation, hydrazine for hydrazone formation.
Major Products
Oxidation: (1-Methyl-2-oxocyclohexyl)acetic acid.
Reduction: (1-Methyl-2-oxocyclohexyl)methanol.
Substitution: (1-Methyl-2-oxocyclohexyl)acetaldoxime, this compound hydrazone.
科学的研究の応用
(1-Methyl-2-oxocyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
作用機序
The mechanism of action of (1-Methyl-2-oxocyclohexyl)acetaldehyde involves its reactivity with nucleophiles due to the presence of the carbonyl group. The aldehyde group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Cyclohexanone: A ketone with a similar cyclohexane ring structure but lacking the aldehyde group.
2-Methylcyclohexanone: Similar structure with a methyl group at the 2-position but without the aldehyde group.
Cyclohexylacetaldehyde: Similar structure with an aldehyde group attached to the cyclohexane ring but lacking the ketone group.
Uniqueness
(1-Methyl-2-oxocyclohexyl)acetaldehyde is unique due to the presence of both a ketone and an aldehyde functional group on the cyclohexane ring. This dual functionality allows for diverse reactivity and the formation of a wide range of derivatives, making it valuable in synthetic chemistry and various research applications.
特性
CAS番号 |
105643-70-7 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2-(1-methyl-2-oxocyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(6-7-10)5-3-2-4-8(9)11/h7H,2-6H2,1H3 |
InChIキー |
PXTAGMOSRNHMBX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)


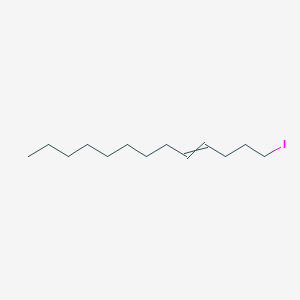
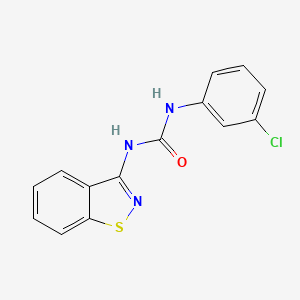
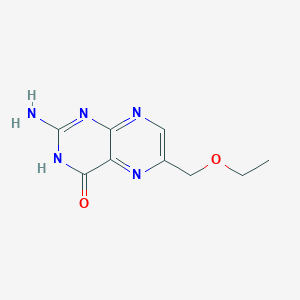
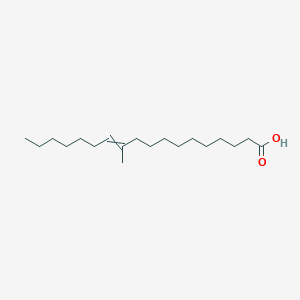


![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
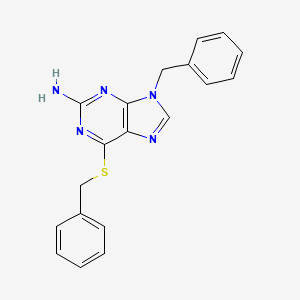
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)

